molecular formula C12H16ClNO6S B4119958 methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate CAS No. 701947-54-8

methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B4119958
CAS RN: 701947-54-8
M. Wt: 337.78 g/mol
InChI Key: BVDKZJSFMBGFLJ-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate, also known as Meclofenoxate, is a nootropic drug that is used to improve cognitive function and memory. It was first developed in the 1970s and has since been used in scientific research to explore its potential benefits and mechanisms of action.

Mechanism of Action

The exact mechanism of action of methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee is not fully understood. It is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and cognitive function. methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee may also increase the activity of certain enzymes that are involved in the synthesis of acetylcholine.
Biochemical and Physiological Effects:
methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been shown to have a number of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. It may also increase the activity of certain enzymes that are involved in the synthesis of acetylcholine. Additionally, methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been shown to have antioxidant properties, which can help protect the brain from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments to test its effects. Additionally, methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been shown to be safe and well-tolerated in humans, which makes it a good candidate for clinical trials.
One limitation of using methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee in lab experiments is that it may have different effects in different populations. For example, it may not be effective in individuals with certain genetic variations. Additionally, methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee may have different effects depending on the dose and duration of treatment.

Future Directions

There are a number of future directions for research on methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee. One area of interest is exploring its potential for treating cognitive impairments associated with aging and neurodegenerative diseases. Additionally, further research is needed to understand the optimal dose and duration of treatment, as well as potential side effects. Finally, more research is needed to understand the exact mechanism of action of methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee and how it interacts with other neurotransmitters and enzymes in the brain.

Scientific Research Applications

Methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been used in scientific research to explore its potential benefits for cognitive function and memory. Studies have shown that methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee can improve memory in both healthy individuals and those with cognitive impairments. It has also been shown to improve attention and focus, as well as reduce symptoms of depression and anxiety.

properties

IUPAC Name

methyl 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO6S/c1-18-6-5-14-21(16,17)9-3-4-11(10(13)7-9)20-8-12(15)19-2/h3-4,7,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDKZJSFMBGFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157151
Record name Methyl 2-[2-chloro-4-[[(2-methoxyethyl)amino]sulfonyl]phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

701947-54-8
Record name Methyl 2-[2-chloro-4-[[(2-methoxyethyl)amino]sulfonyl]phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701947-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[2-chloro-4-[[(2-methoxyethyl)amino]sulfonyl]phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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